molecular formula C24H21NO5S B2622407 (4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114655-19-4

(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2622407
CAS No.: 1114655-19-4
M. Wt: 435.49
InChI Key: UXKYNZMVXIJEEA-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Biological Activity

The compound (4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114655-19-4) is a member of the benzothiazine class, which has garnered interest due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action against various pathogens, particularly in the context of tropical diseases and tuberculosis.

  • Molecular Formula : C24H21NO5S
  • Molecular Weight : 435.5 g/mol

Research indicates that compounds related to benzothiazines exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound acts as a noncompetitive inhibitor of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within parasites. This results in reduced viability and disruption of critical metabolic pathways in organisms such as Plasmodium falciparum and Leishmania species .
  • Allosteric Modulation :
    • The 4H-thiochromen-4-one 1,1-dioxide core present in this compound interacts with key amino acids in the binding pocket of TR, causing interhelical disruptions that enhance its inhibitory effects on parasites .
  • Antimycobacterial Activity :
    • Benzothiazine derivatives have shown promise against multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism involves targeting essential metabolic pathways unique to the bacteria, potentially reducing treatment times and side effects associated with conventional therapies .

Table 1: Biological Activity Overview

Activity TypeTarget Pathogen/ConditionEC50 Value (µM)Reference
AntileishmanialLeishmania spp.<10
AntimalarialPlasmodium falciparum<10
AntitubercularMycobacterium tuberculosis<25

Case Study 1: Antileishmanial Activity

In a study assessing the antileishmanial properties of similar benzothiazine derivatives, compounds were evaluated for their effectiveness against Leishmania species. The results indicated that certain derivatives exhibited low EC50 values (<10 µM), indicating high potency against the parasites. The mechanism was attributed to ROS generation and subsequent apoptosis in parasite cells .

Case Study 2: Antitubercular Efficacy

Another investigation highlighted the efficacy of benzothiazine derivatives against multidrug-resistant tuberculosis strains. The study found that these compounds could significantly inhibit bacterial growth at concentrations below 25 µM, showcasing their potential as new therapeutic agents in combating resistant TB strains .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-3-30-19-13-11-17(12-14-19)24(26)23-16-25(18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)31(23,27)28/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKYNZMVXIJEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.